molecular formula C23H20F2N4O B14961653 9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14961653
M. Wt: 406.4 g/mol
InChI Key: UOKMLRRJXCYBRS-UHFFFAOYSA-N
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Description

9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,5-difluoroaniline with 3-methylbenzaldehyde in the presence of a suitable catalyst can yield an intermediate, which is then subjected to further cyclization with triazole derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce halogen or nitro groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a fluorescent probe for detecting metal ions, such as iron (Fe³⁺), has been investigated. Its ability to selectively bind to specific ions makes it useful in various analytical applications.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions like Fe³⁺, leading to a change in fluorescence intensity. This interaction is facilitated by the compound’s unique structure, which allows for selective binding and detection.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but differ in their core structure and substituents.

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a fused tetrazine ring, offering different chemical properties and applications.

Uniqueness

The uniqueness of 9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H20F2N4O

Molecular Weight

406.4 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H20F2N4O/c1-12-4-3-5-14(6-12)15-9-19-21(20(30)10-15)22(16-7-17(24)11-18(25)8-16)29-23(27-19)26-13(2)28-29/h3-8,11,15,22H,9-10H2,1-2H3,(H,26,27,28)

InChI Key

UOKMLRRJXCYBRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC3=C(C(N4C(=NC(=N4)C)N3)C5=CC(=CC(=C5)F)F)C(=O)C2

Origin of Product

United States

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